N-(2-amino-2-phenylethyl)-2-(8-azabicyclo[3.2.1]octan-3-yl)acetamide
Description
N-(2-amino-2-phenylethyl)-2-(8-azabicyclo[321]octan-3-yl)acetamide is a complex organic compound that features a unique structure combining an amino group, a phenylethyl group, and an azabicyclooctane moiety
Properties
IUPAC Name |
N-(2-amino-2-phenylethyl)-2-(8-azabicyclo[3.2.1]octan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c18-16(13-4-2-1-3-5-13)11-19-17(21)10-12-8-14-6-7-15(9-12)20-14/h1-5,12,14-16,20H,6-11,18H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIONXARLQBUDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC(=O)NCC(C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-phenylethylamine and 8-azabicyclo[3.2.1]octan-3-one.
Step 1 Formation of Intermediate: The 2-phenylethylamine is reacted with an appropriate acylating agent to form an intermediate amide.
Step 2 Cyclization: The intermediate amide undergoes a cyclization reaction with 8-azabicyclo[3.2.1]octan-3-one under acidic or basic conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-amino-2-phenylethyl)-2-(8-azabicyclo[3.2.1]octan-3-yl)acetamide would involve large-scale batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-amino-2-phenylethyl)-2-(8-azabicyclo[3.2.1]octan-3-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar bicyclic amides.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying receptor-ligand interactions.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may act as a lead compound in the development of drugs targeting neurological disorders, given its structural similarity to known bioactive molecules.
Industry
In the industrial sector, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(2-amino-2-phenylethyl)-2-(8-azabicyclo[3.2.1]octan-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-2-phenylethyl)-2-(8-azabicyclo[3.2.1]octan-3-yl)acetamide analogs: Compounds with slight modifications in the phenylethyl or azabicyclooctane moieties.
Bicyclic amides: Other compounds featuring a bicyclic amide structure, such as tropane derivatives.
Uniqueness
What sets this compound apart is its specific combination of functional groups and bicyclic structure, which confer unique reactivity and biological activity. This makes it a valuable compound for both research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
